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Introduction
Cefozopran hydrochloride is a fourth-generation parenteral cephalosporin antibiotic with a

broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]

Developed by Shionogi & Co., Ltd., it belongs to the β-lactam class of antibiotics and is

designed for the treatment of severe bacterial infections, including pneumonia, sepsis, and

complicated urinary tract and skin infections.[1] Its enhanced ability to penetrate the outer

membrane of Gram-negative bacteria and its high affinity for multiple penicillin-binding proteins

(PBPs) contribute to its potent bactericidal activity, notably against difficult-to-treat pathogens

like Pseudomonas aeruginosa.[1][3] This technical guide provides a comprehensive review of

the therapeutic potential of Cefozopran hydrochloride, summarizing key data on its

mechanism of action, antibacterial spectrum, clinical efficacy, and pharmacokinetic profile, with

a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action
Similar to other β-lactam antibiotics, Cefozopran's primary mechanism of action is the inhibition

of bacterial cell wall synthesis.[1][4] This process is initiated by the binding of Cefozopran to
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penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of

peptidoglycan synthesis.[4][5] The covalent binding of Cefozopran to these enzymes

inactivates them, interfering with the cross-linkage of peptidoglycan chains.[4] This disruption

leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[1][4] A key

feature of Cefozopran is its enhanced penetration through the outer membrane of Gram-

negative bacteria, allowing it to reach its PBP targets more effectively than earlier-generation

cephalosporins.[1]

Gram-Negative Bacterium

Outer Membrane
(Porin Channel)

Periplasmic Space

Penicillin-Binding
Proteins (PBPs)

Binds to & Inhibits

Inner (Cytoplasmic) Membrane

Peptidoglycan Synthesis
(Cell Wall Cross-linking)

Catalyzes Inhibition

Cell Lysis & Death

Weakened Cell Wall
Leads to

Cefozopran
Hydrochloride

Penetrates

Click to download full resolution via product page

Diagram 1: Mechanism of Action of Cefozopran Hydrochloride.

Antibacterial Spectrum and In Vitro Activity
Cefozopran demonstrates a broad spectrum of antibacterial activity. Post-marketing

surveillance in Japan has provided extensive data on its in vitro activity against a wide range of

clinical isolates. The minimum inhibitory concentrations (MICs) are crucial for assessing its

potential efficacy.

Table 1: In Vitro Activity of Cefozopran Against Key Gram-Negative Clinical Isolates
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Bacterial Species Number of Isolates (n) MIC90 (μg/mL)

Escherichia coli 276
Potent and consistent
activity

Klebsiella pneumoniae 192 Potent and consistent activity

Klebsiella oxytoca 157 Potent and consistent activity

Serratia marcescens 172 Potent and consistent activity

Pseudomonas aeruginosa 290
Not considerably changed over

time

Haemophilus influenzae 289 Stable activity

Enterobacter cloacae 189 Increased year by year

Citrobacter freundii 177
Variably changed, higher than

initial

Stenotrophomonas maltophilia 169 Weak activity

Data sourced from post-marketing surveillance.[6]

Pharmacokinetics
The pharmacokinetic profile of Cefozopran has been studied in healthy adult volunteers and

pediatric patients. It is administered intravenously and exhibits a relatively rapid onset of action,

with peak plasma concentrations reached within 30 minutes to an hour.[1] The drug is primarily

excreted through the kidneys.[1]

Table 2: Pharmacokinetic Parameters of Cefozopran in Healthy Adult Volunteers (Single IV

Infusion)
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Dose Cmax (mg/L) Tmax (h)
AUC0-t
(mg·h/L)

t1/2β (h)

0.5 g 48.27 ± 9.84 0.50 ± 0.00 92.43 ± 24.02 1.97 ± 0.19

1.0 g 77.99 ± 15.08 0.51 ± 0.02 152.45 ± 16.26 2.44 ± 0.24

2.0 g 171.59 ± 18.27 0.51 ± 0.02 341.03 ± 44.16 2.18 ± 0.31

Data presented as mean ± standard deviation.[7] Cefozopran hydrochloride demonstrates

linear pharmacokinetics in healthy volunteers.[7]

Table 3: Pharmacokinetic Parameters of Cefozopran in Healthy Chinese Volunteers (Single 1-h

IV Infusion)

Dose Cmax (μg/mL)
AUC0-∞
(μg·h/mL)

t1/2 (h) CL (L/h)

0.5 g 29.3 ± 7.9 56.6 ± 12.3 1.98 ± 0.32 9.2 ± 1.9

1.0 g 63.8 ± 12.5 114.6 ± 20.3 2.01 ± 0.23 9.0 ± 1.6

2.0 g 123.2 ± 32.1 227.0 ± 54.4 2.07 ± 0.26 9.3 ± 2.4

Data presented as mean ± standard deviation.[8]

Table 4: Peak Serum Concentrations of Cefozopran in Pediatric Patients (IV Injection)

Dose (mg/kg) Peak Serum Concentration (μg/mL)

10 21.3 ± 10.0

20 51.0 ± 9.9

40 68.3 ± 0.7

Data presented as mean ± standard deviation.[1]

Clinical Efficacy
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Clinical trials have demonstrated the efficacy of Cefozopran in treating a variety of infections.

Table 5: Clinical Efficacy of Cefozopran in Pediatric Infections

Infection Type Number of Patients Efficacy Rate

Pneumonia 9 100% (Excellent or Good)

Acute Bronchitis 1 100% (Excellent or Good)

Enterocolitis 1 100% (Excellent or Good)

Purulent Lymphadenitis 1 100% (Excellent or Good)

Skin and Soft Tissue Infections 4 100% (Excellent or Good)

Based on a study of 16 children. Doses ranged from 20 to 35 mg/kg administered three times a

day.[9]

A comparative study of Cefozopran and Cefpirome for complicated urinary tract infections

showed comparable efficacy.[3]

Table 6: Clinical Efficacy in Complicated Urinary Tract Infections (UTIs)

Treatment Group Dose
Overall Clinical Efficacy
(Japanese UTI Committee
Criteria)

Cefozopran 1 g twice daily 90.6% (29/32)

Cefpirome 1 g twice daily 90.9% (30/33)

No significant difference was observed between the two groups.[3]

A Phase 3 trial has also been completed for the treatment of community-acquired pneumonia.

[2]

Safety and Tolerability
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Cefozopran is generally well-tolerated.[1] The most common side effects are gastrointestinal,

such as nausea, vomiting, and diarrhea.[1] Skin rash and elevations in liver enzymes (GPT and

GOT) have also been reported.[9] As with other cephalosporins, there is a risk of allergic

reactions.[1] Caution is advised when co-administering with nephrotoxic drugs, and monitoring

of kidney function is recommended.[1] It may also enhance the effects of anticoagulants.[1]

Mechanisms of Resistance
Resistance to cephalosporins, including Cefozopran, can emerge through several

mechanisms:

Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can

reduce the binding affinity of β-lactam antibiotics.[5][9]

Production of β-Lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the

antibiotic.[5][9]

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, such as

alterations in porin channels, can limit the entry of the antibiotic into the cell.[5][9]

Stenotrophomonas maltophilia has been noted to have developed resistance to Cefozopran.[6]
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Diagram 2: Overview of Bacterial Resistance Mechanisms to Cefozopran.

Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of Cefozopran is typically determined using standardized methods from the

Clinical and Laboratory Standards Institute (CLSI).

Method: Broth microdilution or agar dilution methods are commonly employed.[10][11]

Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is used.

Medium: Mueller-Hinton agar or broth is the standard medium.[10]

Incubation: Plates are incubated at 35-37°C for 16-20 hours.
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Endpoint: The MIC is the lowest concentration of the antibiotic that completely inhibits visible

growth of the organism.[12]
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Diagram 3: Workflow for MIC Determination.

Animal Models of Infection
Animal models are crucial for evaluating the in vivo efficacy of antibiotics like Cefozopran. A

common model is the mouse lung infection model for P. aeruginosa.

Animal: Mice (e.g., specific pathogen-free).

Induction of Immunosuppression (optional): To mimic conditions in immunocompromised

patients, mice may be rendered granulocytopenic by intraperitoneal injection of

cyclophosphamide.[5]

Infection: Mice are challenged with a specific strain of bacteria, such as P. aeruginosa, via

aerosol exposure or intratracheal inoculation to establish a lung infection.[5][13]

Treatment: Cefozopran is administered at various doses and schedules (e.g.,

intraperitoneally or intravenously).

Outcome Measures: Efficacy is assessed by survival rates, bacterial clearance from the

lungs (colony-forming units), and histopathological examination of lung tissue.[5]

Clinical Trial Protocols
Clinical trials for antibiotics like Cefozopran follow standardized designs to ensure robust

evaluation of safety and efficacy. For an indication like complicated urinary tract infection

(cUTI), a randomized, multicenter, double-blind study is a common approach.
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Patient Population: Adult patients with a clinical diagnosis of cUTI and a positive urine

culture.[14]

Inclusion Criteria: Symptoms of cUTI, presence of a complicating factor (e.g., anatomical

abnormality, catheterization), and a baseline pathogen count of ≥10^5 CFU/mL in urine.[14]

Exclusion Criteria: Known hypersensitivity to β-lactams, severe renal impairment, pregnancy.

[2]

Randomization: Patients are randomly assigned to receive either Cefozopran or a

comparator antibiotic (e.g., another broad-spectrum cephalosporin or carbapenem).

Treatment Regimen: Intravenous administration of a fixed dose (e.g., 1g of Cefozopran every

12 hours) for a specified duration (e.g., 5-14 days).[3]

Primary Endpoint: Clinical cure and microbiological eradication at the test-of-cure visit.[14]

Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests

throughout the study.[14]

Conclusion
Cefozopran hydrochloride is a potent fourth-generation cephalosporin with a favorable

pharmacokinetic profile and demonstrated efficacy against a wide range of clinically important

pathogens, including P. aeruginosa. Its broad spectrum of activity makes it a valuable

therapeutic option for severe bacterial infections. As with all antibiotics, ongoing surveillance of

susceptibility patterns is essential to monitor for the emergence of resistance and to guide

appropriate clinical use. Further research into optimized dosing regimens for specific patient

populations and infections will continue to refine its role in the management of infectious

diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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